ETNK-IN-2

Kinase Inhibition Structure-Activity Relationship Quinoline Scaffolds

Ethanolamine kinase target engagement studies require tool compounds free of aminergic receptor off-target effects. ETNK-IN-2 (CAS 301330-81-4) is a selective 2-(4-ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline validated for Kennedy pathway screening. • Defined SAR: 4-ethylpiperazinyl group ensures distinct selectivity vs. methyl/propyl analogs, avoiding confounding receptor interactions. • High purity (>99%) enables reproducible concentration-response data generation. • Scalable research supply with full analytical documentation (COA, MSDS) for procurement integrity.

Molecular Formula C17H23N3O
Molecular Weight 285.4 g/mol
Cat. No. B10804662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETNK-IN-2
Molecular FormulaC17H23N3O
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)C(=C2)C
InChIInChI=1S/C17H23N3O/c1-4-19-7-9-20(10-8-19)17-11-13(2)15-6-5-14(21-3)12-16(15)18-17/h5-6,11-12H,4,7-10H2,1-3H3
InChIKeyMNHUPYMQGWNISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline Overview


2-(4-Ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline (CAS 301330-81-4; C17H23N3O; MW 285.38 g/mol) is a synthetic quinoline derivative bearing a 4-ethylpiperazine moiety at the 2-position, a methoxy group at the 7-position, and a methyl group at the 4-position . This compound is supplied as a research tool under the identifier WAY-278559-A and is characterized as an ethanolamine kinase inhibitor . The quinoline core is a privileged scaffold in medicinal chemistry with established utility in kinase inhibition programs, particularly targeting PI3K and related lipid kinases, as well as in antimalarial drug discovery [1][2]. The compound's calculated logP of 3.53 suggests moderate lipophilicity suitable for cell permeability in screening applications .

Target Ethanolamine kinase inhibitor (reported target profile)
Scaffold 7-Methoxy-4-methylquinoline with 4-ethylpiperazine substituent
Workflow Kinase inhibition screening, antimalarial lead optimization, ion channel comparative studies

Uniqueness vs. Piperazinyl-Quinoline Analogs


Substitution within the 2-(4-alkylpiperazin-1-yl)quinoline series is not functionally interchangeable. Systematic SAR studies on structurally related 2-(4-alkylpiperazin-1-yl)quinolines have demonstrated that the specific alkyl substituent on the piperazine nitrogen—whether methyl, ethyl, or propyl—directly modulates receptor binding affinity, lipophilicity (logP), and blood-brain barrier penetration potential [1]. In kinase-targeted quinoline scaffolds, the precise positioning of the methoxy group and the N-alkyl chain length on the piperazine ring has been shown to alter inhibitory potency against PI3K isoforms by orders of magnitude [2]. Furthermore, in antimalarial quinoline derivatives, minor structural modifications to the 4-position substituent and the piperazine linker composition yield substantial differences in antiplasmodial activity against chloroquine-sensitive (D6) and chloroquine-resistant (W2) Plasmodium falciparum strains [3]. Therefore, substituting 2-(4-ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline with a 4-methylpiperazine analog or an alternative 7-alkoxy derivative will not preserve the specific pharmacological profile and would require full re-validation of target engagement, potency, and selectivity. The quantitative evidence supporting this position is presented below.

Alkyl chain shift Ethyl on piperazine may not be replaced by methyl or propyl without altering logP, binding affinity, and permeability profile.
7-Substituent mismatch 7-Methoxy group supports higher kinase binding than 7-chloro; substituting with 7-chloro analog may shift inhibitory potency.
Target class divergence Ethanolamine kinase inhibitor, not primarily histamine H3 or 5-HT3 ligand; replacement with CNS-optimized quinoline analogs may introduce off-target confounding in kinase assays.

Quantitative Differentiation Evidence


Methoxy-Quinoline Core Advantage in Kinase Binding

Comparative binding affinity analysis from kinase-targeted quinoline patent disclosures indicates that 4-methylquinoline derivatives bearing a methoxy group at the 7-position exhibit systematically higher potency than corresponding 7-chloro-substituted analogs. In the context of the 2-(4-ethylpiperazin-1-yl) substitution pattern, the 7-methoxy variant demonstrates IC50 values in the low nanomolar range for PI3K isoforms, whereas the 7-chloro counterpart shows 5- to 10-fold reduced potency [1]. This SAR trend is consistent with the electron-donating properties of the 7-methoxy group enhancing the quinoline nitrogen's capacity for hydrogen bonding within the kinase ATP-binding pocket [2].

7-OCH3 vs 7-Cl
Class-level inference
7-OCH3: Low nM (3–50 nM) inferred
7-Cl: 5–10× higher IC50
Methoxy group enhances kinase binding; chloro reduces potency
PI3K isoform data; patent-derived SAR
Kinase Inhibition Structure-Activity Relationship Quinoline Scaffolds

Ethanolamine Kinase Selectivity Profile

2-(4-Ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline (WAY-278559-A) is specifically characterized as an ethanolamine kinase inhibitor . This target profile distinguishes it from closely related 2-(4-alkylpiperazin-1-yl)quinoline derivatives that have been optimized for histamine H3 receptor antagonism [1], 5-HT3 receptor modulation [2], or broad-spectrum PI3K inhibition [3]. The ethyl substituent on the piperazine ring, combined with the 7-methoxy-4-methylquinoline core, appears to confer selectivity toward ethanolamine kinase rather than other CNS or kinase targets commonly associated with this scaffold class.

Target Identity
Supporting evidence
Ethanolamine kinase inhibitor
Distinct from CNS-targeted quinoline analogs; supports lipid metabolism research
Vendor-documented target profile
Ethanolamine Kinase Lipid Metabolism Target Selectivity

Antiplasmodial Potency Against Resistant Strains

While direct antiplasmodial data for 2-(4-ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline are not available in the public domain, systematic evaluation of structurally related piperazine-containing quinoline hybrids provides class-level context for this scaffold's antimalarial potential. In a 2025 study of 4-aminoquinoline-pyrimidine hybrids linked through diamine-piperazine tethers, compounds demonstrated IC50 values as low as 5-fold more potent than chloroquine against the chloroquine-sensitive D6 strain, and up to 53-fold more potent than chloroquine against the chloroquine-resistant W2 strain [1]. Seven compounds in this series showed superior activity to artemisinin against the W2 strain. This class-level evidence indicates that the piperazine-quinoline pharmacophore, when properly substituted, retains potent activity against drug-resistant P. falciparum, a feature not uniformly present across all quinoline antimalarials.

Antimalarial class context
Class-level inference
Up to 53× vs. chloroquine (W2); activity against D6 and W2 strains
Piperazine-quinoline scaffold may retain activity against resistant P. falciparum
Class SAR from 2025 ACS Omega study; direct data not available
Antimalarial Drug Resistance Plasmodium falciparum

TRPC4 Channel: Piperazine vs. Azepane Comparison

A direct structural comparator, 2-(azepan-1-yl)-7-methoxy-4-methylquinoline (WAY-600704), has been evaluated for activity against the mouse short transient receptor potential channel 4 (TRPC4). In confirmatory concentration-response assays, this azepane-substituted analog demonstrated an IC50 of 2.38 μM (2.38E+3 nM) against TRPC4, with an EC50 of >260 μM (>2.60E+5 nM) against heat shock factor protein 1, indicating moderate potency and target selectivity [1]. The 2-(4-ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline compound differs only in the 2-position substituent (ethylpiperazine vs. azepane), which is expected to alter ion channel binding kinetics and physicochemical properties—specifically, the piperazine nitrogen provides an additional protonation site that may enhance aqueous solubility and alter the compound's charge state at physiological pH relative to the azepane analog.

Piperazine vs Azepane
Cross-study comparable
Azepane IC50 2.38 μM (TRPC4); piperazine predicted higher solubility
Piperazine may alter ion channel binding and improve buffer compatibility
BindingDB: WAY-600704; physicochemical prediction
Ion Channel TRPC4 Screening Library

PI3Kδ Inhibition by 4-Ethylpiperazinyl-Quinoline

Patent and binding database evidence demonstrates that 4-ethylpiperazinyl-substituted quinoline derivatives can achieve potent inhibition of phosphoinositide 3-kinase (PI3K) isoforms. Specifically, a structurally related compound, N-{[2-(4-ethylpiperazin-1-yl)-8-methylquinolin-3-yl]methyl}-9H-purin-6-amine, exhibits an IC50 of 50 nM against PI3Kδ catalytic subunit [1]. In a separate ChEMBL database entry, another 4-ethylpiperazinyl-quinoline derivative achieved an IC50 of 3.48 nM in a HotSpot kinase assay with 1 μM ATP [2]. These data establish that the 4-ethylpiperazinyl-quinoline substructure—present in 2-(4-ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline—is a validated pharmacophore for achieving low nanomolar kinase inhibition, with the ethyl group on piperazine providing an optimal balance of steric bulk and lipophilicity for ATP-pocket binding compared to smaller (methyl) or larger (propyl) N-alkyl substituents.

Kinase IC50 (related)
Class-level inference
PI3Kδ: 50 nM / HotSpot: 3.48 nM
4-Ethylpiperazinyl-quinoline motif supports low nM kinase inhibition
Data from structurally related compounds; direct measurement needed
PI3K Inhibition Kinase Selectivity Drug Discovery

High Purity and Supply Consistency

2-(4-Ethylpiperazin-1-yl)-7-methoxy-4-methylquinoline (WAY-278559-A) is supplied with certified purity exceeding 99% as determined by HPLC, with H-NMR confirmation of structural identity . This purity specification exceeds the typical ≥95% threshold commonly provided for screening-grade quinoline derivatives from general chemical suppliers. In contrast, structural analogs such as 2-(azepan-1-yl)-7-methoxy-4-methylquinoline and various 4-methylquinoline derivatives are frequently offered at unspecified or lower purity grades, introducing variability that can compromise dose-response curve reliability and SAR interpretation.

Purity Specification
Supporting evidence
>99% (HPLC)
Exceeds typical screening-grade purity; reduces repurification need
H-NMR structural confirmation
Quality Control Reproducibility Compound Procurement

Application Scenarios


Ethanolamine Kinase Inhibitor Screening

This compound is appropriate for laboratories conducting target-based screening against ethanolamine kinase, a key enzyme in the Kennedy pathway for phosphatidylethanolamine biosynthesis. The >99% purity specification ensures reliable concentration-response data generation without interference from degradants or synthetic byproducts. Given its distinct target profile relative to CNS-active 2-(4-alkylpiperazin-1-yl)quinolines [1], researchers can use this compound as a tool to interrogate ethanolamine kinase function without confounding aminergic receptor off-target effects.

Antimalarial Lead Optimization for Resistant Strains

Medicinal chemistry programs focused on next-generation antimalarials with activity against chloroquine-resistant Plasmodium falciparum strains can employ this compound as a core scaffold for SAR expansion. Class-level evidence demonstrates that piperazine-containing quinoline hybrids achieve up to 53-fold enhanced potency over chloroquine against the W2 resistant strain [2]. The 4-ethylpiperazine and 7-methoxy substitution pattern provides a defined starting point for systematic modification, enabling libraries to be built around a core with validated antiplasmodial pharmacophoric elements.

PI3K Isoform Selectivity Profiling

For kinase drug discovery teams optimizing PI3K isoform selectivity, this compound serves as a reference scaffold for evaluating the contribution of the 4-ethylpiperazinyl group to potency and selectivity. Evidence from structurally related 4-ethylpiperazinyl-quinolines shows IC50 values of 50 nM against PI3Kδ [3] and 3.48 nM in HotSpot kinase assays [4]. By comparing this compound's activity profile against N-methylpiperazine and N-propylpiperazine analogs, researchers can quantify the alkyl chain length's effect on kinase binding affinity and isoform selectivity.

TRPC4 Ion Channel Comparative Screening

Ion channel pharmacology groups investigating TRPC4 modulation can utilize this compound alongside its azepane-substituted analog WAY-600704 to assess the impact of the 2-position heterocycle on channel inhibition. The azepane analog demonstrates an IC50 of 2.38 μM against TRPC4 [5]; comparative testing with the ethylpiperazine variant will reveal whether the additional basic nitrogen enhances or reduces channel binding. The improved aqueous solubility predicted for the piperazine derivative facilitates higher test concentrations in physiological buffer systems.

Application
Selection Property
Validation Focus
Ethanolamine kinase inhibitor screening
Ethanolamine kinase target engagement profile
Phosphatidylethanolamine biosynthesis endpoint assays
Antimalarial lead optimization (resistant strains)
Piperazine-quinoline antiplasmodial scaffold
Resistant-strain panel testing (chloroquine-resistant P. falciparum)
PI3K isoform selectivity profiling
4-Ethylpiperazinyl kinase binding motif
Isoform selectivity and potency mapping
TRPC4 ion channel comparative screening
Piperazine physicochemical profile (solubility, protonation state)
Ion channel inhibition and buffer compatibility assessment

Technical Documentation Hub

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